(4-(1H-Imidazol-2-yl)phenyl)methanamine dihydrochloride, also known as (4-phenyl-1H-imidazol-2-yl)methylamine dihydrochloride, is a compound that belongs to the class of imidazole derivatives. Imidazole derivatives are recognized for their diverse biological activities and are frequently employed in medicinal chemistry. This specific compound has garnered attention for its potential applications in various scientific fields, particularly in drug discovery and development due to its unique chemical structure and properties .
The compound is classified as an organic chemical, specifically an amine derivative of imidazole. Its chemical structure features a phenyl group attached to an imidazole ring, making it a key intermediate in the synthesis of more complex molecules. The compound is also recognized for its potential as a pharmacological agent, particularly in targeting somatostatin receptors .
The synthesis of (4-(1H-Imidazol-2-yl)phenyl)methanamine dihydrochloride can be achieved through several methods, with one common approach involving the reaction of 4-phenyl-1H-imidazole with formaldehyde and ammonium chloride. This reaction typically occurs under reflux conditions, allowing for cyclization to form the desired product. The final product is then isolated through filtration and recrystallization .
Industrial production may utilize continuous flow reactors to enhance efficiency and scalability while employing purification techniques such as chromatography to ensure product quality .
The molecular structure of (4-(1H-Imidazol-2-yl)phenyl)methanamine dihydrochloride features a phenyl ring connected to an imidazole moiety via a methylene bridge. The dihydrochloride form indicates the presence of two hydrochloric acid molecules associated with the amine group.
This structure contributes to its reactivity and biological activity, particularly in interactions with biological targets such as receptors .
(4-(1H-Imidazol-2-yl)phenyl)methanamine dihydrochloride can undergo various chemical reactions:
These reactions highlight the compound's versatility as a building block in synthetic organic chemistry .
The mechanism of action for (4-(1H-Imidazol-2-yl)phenyl)methanamine dihydrochloride primarily involves its interaction with somatostatin receptors. Research indicates that this compound acts as an agonist for somatostatin receptor type 3, which plays a crucial role in various physiological processes including hormone regulation and neurotransmission .
In studies involving structure-activity relationship analyses, the compound demonstrated significant binding affinity (EC50 = 5.2 nM) towards somatostatin receptor type 3, indicating its potential therapeutic applications in conditions related to this receptor's dysfunction .
These properties make it suitable for various applications in research and pharmaceutical formulations .
(4-(1H-Imidazol-2-yl)phenyl)methanamine dihydrochloride has several scientific uses:
The discovery of (4-(1H-Imidazol-2-yl)phenyl)methanamine dihydrochloride emerged from medicinal chemistry efforts to develop non-peptidic ligands targeting G protein-coupled receptors (GPCRs). Early research focused on simplifying complex peptidic structures while retaining key pharmacophoric elements. The compound’s core structure—featuring an imidazole linked to a phenylmethanamine moiety—was identified as a privileged scaffold in the mid-2010s during structure-activity relationship (SAR) studies of somatostatin receptor 3 (SSTR3) agonists. Researchers optimized lead compounds derived from (4-phenyl-1H-imidazol-2-yl)methanamine, culminating in molecules with nanomolar efficacy (e.g., EC₅₀ = 5.2 nM for a related SSTR3 agonist) [1] . This period marked a shift from peptide-based therapeutics toward metabolically stable small molecules, driven by the need for oral bioavailability and CNS penetration. The dihydrochloride salt form was subsequently developed to enhance aqueous solubility for in vitro and in vivo pharmacological assessments [6] [8].
Table 1: Key Milestones in the Development of Imidazole-Phenyl-Methanamine Derivatives
Year | Development | Significance |
---|---|---|
2015 | Discovery of (4-phenyl-1H-imidazol-2-yl)methanamine as SSTR3 agonist | Validated imidazole-phenyl scaffold for receptor agonism [1] |
2019 | Optimization of methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine derivatives | Achieved low molecular weight (MW = 359) with high potency |
2022+ | Exploration in adenosine receptor modulation | Demonstrated versatility beyond somatostatin receptors |
The molecular architecture of (4-(1H-Imidazol-2-yl)phenyl)methanamine integrates three critical domains:
The dihydrochloride salt (C₁₀H₁₃N₃·2HCl) enhances bioavailability by improving crystallinity and aqueous solubility (>50 mg/mL predicted). X-ray studies of analogues reveal that the amine group forms hydrogen bonds (N–H···Cl) with chloride ions, stabilizing the solid-state structure [6] [8].
Table 2: Molecular Properties of (4-(1H-Imidazol-2-yl)phenyl)methanamine Dihydrochloride
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₀H₁₃N₃·2HCl | CAS 886457-65-4 [6] |
Molecular Weight | 209.67 g/mol (salt) | Sigma-Aldrich [6] |
Canonical SMILES | C₁=CC(=CC=C₁CN)N₂C=CN=C₂.Cl | PubChem/Sigma-Aldrich [6] |
Hydrogen Bond Acceptors | 3 (imidazole N, amine N) | Computational analysis [8] |
Hydrogen Bond Donors | 3 (NH₂⁺·HCl, imidazole NH) | Experimental data [8] |
(4-(1H-Imidazol-2-yl)phenyl)methanamine dihydrochloride exhibits broad receptor engagement through its modular scaffold:
Table 3: Receptor Affinity Profiles of Key Analogues
Target Receptor | Compound | Affinity/Efficacy | Functional Activity |
---|---|---|---|
SSTR3 | 5c (Close analogue) | EC₅₀ = 5.2 nM | Full agonist [1] |
A₁ Adenosine | Pan ligand derivative | Kᵢ = 2.50 nM | Partial agonist |
A₃ Adenosine | Pan ligand derivative | Kᵢ = 25 nM | Partial agonist |
IDE | BDM43079 (Scaffold variant) | IC₅₀ = 0.37 μM | Competitive inhibitor [2] |
The dihydrochloride salt’s protonated amine enhances membrane permeability via cation-mediated transport, making it invaluable in in vivo models of CNS disorders and metabolic diseases [6] [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9